Reduced Ataxia and Head Drop: Romifidine vs. Detomidine in Standing Equine Surgery
In a blinded, randomized clinical trial of 18 mares undergoing standing laparoscopic ovariectomy, romifidine continuous rate infusion (CRI) demonstrated significantly less locomotor impairment compared to an equipotent detomidine CRI protocol. Specifically, head height during surgery was significantly lower (p < .001) in mares receiving detomidine, indicating greater head drop. Additionally, postural sway around the vertical axis was significantly greater in mares sedated with detomidine compared to romifidine (p = .013), indicating increased ataxia [1]. These findings directly contradict the assumption of class-wide equivalence and highlight a tangible safety advantage for romifidine in procedures where patient stability is critical.
| Evidence Dimension | Ataxia and Postural Stability |
|---|---|
| Target Compound Data | Romifidine: Less postural sway (p = .013 vs. detomidine) and higher head height during surgery. |
| Comparator Or Baseline | Detomidine: Significantly lower head height (p < .001) and greater postural sway. |
| Quantified Difference | Detomidine induced significantly greater head drop (p < .001) and postural sway (p = .013) than romifidine at clinically equivalent sedative infusion rates. |
| Conditions | Equine standing laparoscopic ovariectomy. Romifidine CRI: 46 µg/kg loading dose + 126 µg/kg/h infusion. Detomidine CRI: 13.9 µg/kg loading dose + 37.8 µg/kg/h infusion. |
Why This Matters
This evidence directly informs procurement decisions where minimizing procedural ataxia reduces the risk of patient injury and improves surgical field stability, making romifidine a preferable choice for standing sedation protocols in horses.
- [1] Lawless SP, Moorman VJ, Hendrickson DA, Mama KR. Comparison of sedation quality and safety of detomidine and romifidine as a continuous rate infusion for standing elective laparoscopic ovariectomy in mares. Vet Surg. 2021;50(3):621-629. View Source
